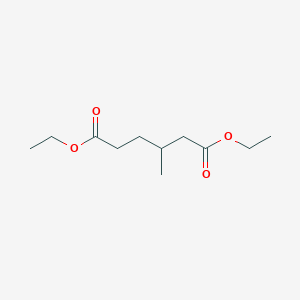
Diethyl 3-methylhexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-methylhexanedioate is an organic compound with the molecular formula C11H20O4. It is an ester derived from 3-methylhexanedioic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-methylhexanedioate can be synthesized through the esterification of 3-methylhexanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-methylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-methylhexanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 3-methylhexanedioic acid and ethanol.
Reduction: 3-methylhexanediol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Diethyl 3-methylhexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-methylhexanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (ethanol) and form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Diethyl adipate: Similar structure but lacks the methyl group on the hexanedioate chain.
Diethyl succinate: Shorter chain length with only four carbon atoms in the diester.
Diethyl malonate: Contains two ester groups attached to a two-carbon chain.
Uniqueness: Diethyl 3-methylhexanedioate is unique due to the presence of the methyl group on the hexanedioate chain, which can influence its reactivity and the types of products formed in chemical reactions. This structural difference can also affect its physical properties and applications compared to other similar compounds.
Biological Activity
Diethyl 3-methylhexanedioate, also known as a diester of 3-methylhexanedioic acid, has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
This compound has the molecular formula C9H16O4 and is classified as a diester. It is synthesized through the esterification of 3-methylhexanedioic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. The reaction conditions involve heating under reflux to facilitate ester formation.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 54576-13-5 |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with various biological molecules and pathways. Research indicates that it may act as an enzyme substrate or inhibitor, influencing metabolic pathways.
Mechanism of Action:
- Ester Hydrolysis: this compound can undergo hydrolysis to yield 3-methylhexanedioic acid and ethanol, which may have distinct biological effects.
- Enzyme Interactions: Studies suggest that this compound may interact with specific enzymes, potentially affecting metabolic processes related to lipid metabolism and energy production .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Activity Studies:
- Pharmacological Applications:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Dimethyl succinate | Diester | Moderate enzyme substrate |
| Dimethyl glutarate | Diester | Involved in metabolic pathways |
| This compound | Diester | Potential enzyme inhibitor |
Properties
CAS No. |
55877-01-5 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
diethyl 3-methylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-4-14-10(12)7-6-9(3)8-11(13)15-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
FDSUGAPGCDNQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















